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Compound of Interest

Compound Name: Quinazolin-7-amine

Cat. No.: B011221

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Quinazolin-7-amine, a heterocyclic amine
with a quinazoline core. The quinazoline scaffold is of significant interest in medicinal chemistry,
forming the basis of numerous compounds with a wide array of biological activities. This
document details its chemical identity, physicochemical properties, synthesis, and its role as a
key building block in the development of therapeutic agents.

Chemical Identity and Synonyms

Quinazolin-7-amine is a bicyclic aromatic heterocycle. Its structure consists of a pyrimidine
ring fused to a benzene ring, with an amino group substituted at the 7-position.

e IUPAC Name: quinazolin-7-amine[1]
e CAS Number: 101421-73-2[1]

e Molecular Formula: CsH7N3z[1]

e Molecular Weight: 145.16 g/mol [1]
Synonyms:

e 7-Aminoquinazoline[1]
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e Quinazolin-7-ylamine[1]

e 7-Quinazolinamine[1]

Physicochemical and Spectroscopic Data

Quantitative data for Quinazolin-7-amine is crucial for its application in research and
development. The following table summarizes key physicochemical and spectroscopic
properties. While experimental data for the parent compound is not widely published, expected
values and data from closely related derivatives are provided for reference.
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Property

Value

Source/Notes

Physical State

Light yellow to brown solid

(expected)

Based on the appearance of

related quinazoline derivatives.

Melting Point

190-191 °C

For the closely related 6-

aminoquinazoline.

pKa

Not available

pKa values for quinazoline
derivatives vary widely based
on substitution. For example,
quinazoline itself has a pKa of
3.51. The amino group at
position 7 is expected to

increase the basicity.

Solubility

Not available

Expected to be soluble in
organic solvents like DMSO
and methanol. Solubility in
aqueous solutions is likely to

be pH-dependent.

1H NMR

Not available

Expected chemical shifts (in
DMSO-ds) would show signals
in the aromatic region (& 7.0-
9.5 ppm) and a signal for the
amino protons. The protons on
the quinazoline ring system will
exhibit characteristic splitting

patterns.

13C NMR

Not available

Expected chemical shifts
would appear in the aromatic
region (6 110-165 ppm). The
carbon attached to the amino
group would be shifted upfield
compared to the unsubstituted
quinazoline. For example, in
some 7-substituted

quinazolinones, the C7 signal
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appears around 6 109-111
ppm.[2]

The high-resolution mass

spectrum would show a

molecular ion peak
Molecular lon (M+) at m/z corresponding to the exact
145.06 mass of CsH7Ns.

Fragmentation would likely

Mass Spectrometry (MS)

involve the quinazoline ring
system.[3]

Expected characteristic peaks
would include N-H stretching
vibrations for the primary
amine (around 3300-3500
cm™1), C=N stretching (around

Infrared (IR) Spectroscopy Not available 1620 cm~?), and C=C
stretching for the aromatic
rings (around 1400-1600
cm™1). IR spectra for the
parent quinazoline are

available for comparison.[4][5]

Experimental Protocols
Synthesis of Quinazolin-7-amine

A common and effective method for the synthesis of aminoquinazolines is the reduction of the
corresponding nitroquinazoline. The following is a representative two-step protocol adapted
from general procedures for the synthesis of related compounds.

Step 1: Synthesis of 7-Nitroquinazoline

This step involves the nitration of a suitable quinazoline precursor. A general method for the
nitration of quinazolinones involves treatment with a mixture of nitric and sulfuric acids. The
resulting nitro-quinazolinone can then be converted to the chloroquinazoline, which is
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subsequently dehalogenated. A more direct synthesis of 7-nitroquinazoline may be possible but
is not widely documented.

Step 2: Reduction of 7-Nitroquinazoline to Quinazolin-7-amine
Reaction:
7-Nitroquinazoline + Reducing Agent — Quinazolin-7-amine

Materials and Reagents:

7-Nitroquinazoline

¢ Iron powder (Fe) or Tin(ll) chloride (SnClz2)

e Hydrochloric acid (HCI)

o Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

e Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCOs3) for neutralization
o Ethyl acetate (EtOAC) for extraction

e Anhydrous sodium sulfate (Na2S0a4) or magnesium sulfate (MgSOa) for drying
« Silica gel for column chromatography

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 7-nitroquinazoline in a suitable solvent such as ethanol or acetic acid.

« Addition of Reducing Agent: Add an excess of the reducing agent (e.g., 5-10 equivalents of
iron powder or 3-5 equivalents of tin(ll) chloride dihydrate).

 Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is
exothermic and may require cooling in an ice bath.
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o Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours (2-6 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

o Work-up:

o Cool the reaction mixture to room temperature and filter it through a pad of celite to
remove the metal salts. Wash the filter cake with ethanol.

o Concentrate the filtrate under reduced pressure to remove the solvent.

o Dissolve the residue in water and neutralize the solution by the slow addition of a
saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is basic
(pH 8-9).

o Extract the aqueous layer multiple times with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or
magnesium sulfate, and filter.

 Purification: Concentrate the organic extract under reduced pressure to obtain the crude
product. Purify the crude Quinazolin-7-amine by column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or
dichloromethane/methanol) to yield the pure product.

Role in Drug Discovery and Development

The quinazoline scaffold is a "privileged structure™ in medicinal chemistry, and derivatives of
quinazolin-7-amine are investigated for a variety of therapeutic applications, most notably in
oncology.

Kinase Inhibition

Many quinazoline derivatives are potent inhibitors of protein kinases, which are critical
components of cell signaling pathways that are often dysregulated in cancer. For instance,
gefitinib and erlotinib are well-known 4-anilinoquinazoline derivatives that target the Epidermal
Growth Factor Receptor (EGFR) tyrosine kinase. The amino group at the 7-position of the
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quinazoline ring can serve as a key attachment point for side chains that can enhance binding
affinity and selectivity for specific kinase targets.

Below is a generalized signaling pathway illustrating the mechanism of action for many
guinazoline-based kinase inhibitors.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

Receptor Tyrosine Kinase
(e.g., EGFR)

|

1

]

H .
Activates : Inhibits
1

ATP Binding

Cytoplasﬁn

Quinazolin-7-amine
Derivative

<
«

m
> T (=
J

Nucleus

Transcription Factors
(e.g., c-Myc, AP-1)

Gene Expression

Cell Proliferation,
Survival, Angiogenesis

Click to download full resolution via product page

Generalized Kinase Inhibition Pathway
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The diagram above illustrates how a quinazoline derivative can inhibit a receptor tyrosine
kinase (RTK) like EGFR. By blocking the ATP binding site, the quinazoline inhibitor prevents
the phosphorylation and activation of downstream signaling molecules in the RAS-RAF-MEK-
ERK pathway, ultimately leading to a reduction in cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening quinazoline-based compounds
for their kinase inhibitory activity.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Synthesis

Quinazolin-7-amine
(Starting Material)

Derivatization
(e.g., N-alkylation, acylation)

Compound Library

Biological

eening

Biochemical Kinase Assay ©
(e.g., HTRF, FP)

ell-Based Proliferation Assa

y
(e.g., MTT, CellTiter-Glo) )

N

g

(Hit Identification)

Lead Optimization

Structure-Activity
Relationship (SAR) Studies

ADME/Tox Profiling

Lead Candidate

Click to download full resolution via product page

Workflow for Kinase Inhibitor Discovery
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This workflow begins with the chemical synthesis of a library of derivatives from a core scaffold
like Quinazolin-7-amine. These compounds are then subjected to high-throughput
biochemical and cell-based assays to identify "hits" with significant inhibitory activity. Promising
hits undergo further optimization through structure-activity relationship (SAR) studies and
ADME/Tox profiling to identify a lead candidate for further development.

Conclusion

Quinazolin-7-amine is a valuable heterocyclic compound with a chemically versatile structure.
Its quinazoline core is a well-established pharmacophore in numerous biologically active
compounds. While detailed experimental data for the parent compound is limited in the public
domain, its role as a key intermediate in the synthesis of kinase inhibitors and other potential
therapeutic agents is clear. The methodologies and conceptual frameworks presented in this
guide offer a solid foundation for researchers and drug development professionals working with
this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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